![molecular formula C21H22N4O4S B2536500 1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 874680-40-7](/img/structure/B2536500.png)
1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring might be formed through a cyclization reaction, while the oxadiazole ring could be formed through a condensation reaction . The benzenesulfonyl group could be introduced through a substitution reaction .Scientific Research Applications
Fluorescent Chemosensors
The compound has been used in the synthesis of new azaheterocycle-based bolas . These molecules are considered promising fluorescent chemosensors for electron-deficient species . They have a well-pronounced “turn-off” fluorescence response towards common nitro-explosive components, such as 2,4-dinitrotoluene (DNT) and 2,4,6-trinitrotoluene (TNT), and hard-to-detect pentaerythritol tetranitrate (PETN), as well as Hg 2+ cation .
Photophysical Studies
The compound has been used in photophysical studies . The presence of two heteroaromatic cores and a PEG linker in these bola molecules makes them suitable for such studies .
Synthesis of Iridium Complexes
The compound has been used in the synthesis of novel iridium(III) complexes . These complexes showed significant performance differences, which were investigated using density functional theory (DFT) calculations .
Charge Transportation Studies
The compound has been used in studies investigating charge transportation properties of iridium(III) complexes . The good performance of one of the complexes can be attributed to its favorable charge transport properties .
Design of New Materials
The compound has been used in the design of new materials with desirable properties . Two new iridium complexes were theoretically designed by substituting phenyl rings with a tert-butyl group (-t-Bu) and methyl group (–CH3), respectively .
Anti-Cancer Research
Oxadiazole-based propanamide derivatives, such as this compound, have shown significant anti-cancer activity through the inhibition of Histone deacetylase (HDAC8) enzyme .
Mechanism of Action
The biological activity of this compound would depend on its interactions with biological targets. For example, it might bind to a specific protein, altering its function. The oxadiazole ring and the benzenesulfonyl group are both found in various biologically active compounds, suggesting that they could play a role in the compound’s mechanism of action .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-15-7-9-18(10-8-15)30(27,28)25-13-11-16(12-14-25)19(26)22-21-24-23-20(29-21)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMPWWVUXMSMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.